molecular formula C9H11NO B034590 1-(2-Amino-3-methylphenyl)ethanone CAS No. 53657-94-6

1-(2-Amino-3-methylphenyl)ethanone

Cat. No.: B034590
CAS No.: 53657-94-6
M. Wt: 149.19 g/mol
InChI Key: SIAKXVRAWQIXRD-UHFFFAOYSA-N
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Description

1-(2-Amino-3-methylphenyl)ethanone is a valuable aromatic ketone intermediate of significant interest in synthetic organic chemistry and pharmaceutical research. This compound features both an amino group and a ketone functional group on a toluene-derived benzene ring, making it a versatile building block for the synthesis of more complex heterocyclic structures. Its primary research application lies in its role as a key precursor in the synthesis of benzimidazole derivatives and other fused nitrogen-containing heterocycles, which are core scaffolds in numerous bioactive molecules and approved drugs. Researchers utilize this compound to develop novel compounds for screening against various biological targets, particularly in the areas of oncology and neurology. The presence of the electron-donating amino group and the methyl substituent on the phenyl ring influences its reactivity and the electronic properties of the resulting synthetic products. Strictly for research purposes in controlled laboratory environments.

Properties

IUPAC Name

1-(2-amino-3-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-4-3-5-8(7(2)11)9(6)10/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAKXVRAWQIXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30968422
Record name 1-(2-Amino-3-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30968422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53657-94-6
Record name Ethanone, 1-(2-amino-3-methylpheyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053657946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Amino-3-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30968422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protected Amine Intermediate Synthesis

To circumvent these challenges, temporary protection of the amine group is essential. For example, acetylation of 2-amino-3-methylphenol using acetic anhydride generates a protected intermediate, which undergoes Friedel-Crafts acylation with acetyl chloride in the presence of AlCl3\text{AlCl}_3. Subsequent deprotection under acidic or basic conditions yields the target compound. This method, however, suffers from moderate yields (50–65%) due to competing side reactions and requires rigorous purification.

Reduction of Nitro Precursors

Catalytic hydrogenation of nitro intermediates offers a high-yield pathway to this compound.

Nitroketone Synthesis and Hydrogenation

Starting with 1-(2-nitro-3-methylphenyl)ethanone, hydrogenation using 10% palladium on carbon (Pd/C\text{Pd/C}) in ethanol under H2\text{H}_2 at 40–50°C achieves near-quantitative reduction of the nitro group to an amine. This method, adapted from analogous benzoic acid reductions, delivers yields exceeding 98% with >99% purity. Critical parameters include catalyst loading (5 mol%), solvent choice (ethanol), and reaction temperature control to prevent ketone reduction.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated coupling reactions enable direct construction of the acetyl-amine aromatic system.

Suzuki-Miyaura Coupling with Acetonitrile

A modified Suzuki-Miyaura protocol couples 3-methyl-2-aminophenylboronic acid with acetonitrile in the presence of Pd(OAc)2\text{Pd(OAc)}_2, 2,2'-bipyridyl (bpy), and trifluoroacetic acid (TFA) in tetrahydrofuran (THF)/water. This method, adapted from 3'-methylacetophenone synthesis, operates at 80°C for 36 hours, achieving 83% yield. The reaction’s success hinges on the stability of the boronic acid precursor and the avoidance of ketone group side reactions.

Alternative Synthetic Pathways

Condensation of Aminobenzaldehyde Derivatives

Condensation of 2-amino-3-methylbenzaldehyde with methylmagnesium bromide forms a secondary alcohol, which is oxidized to the ketone using Jones reagent (CrO3\text{CrO}_3/H2SO4\text{H}_2\text{SO}_4). While theoretically viable, this route is hampered by low oxidation selectivity and the formation of over-oxidized byproducts.

Chlorination and Amination Sequences

Drawing parallels from 2-amino-3-methyl-5-chlorobenzoic acid synthesis, chlorination of 1-(3-methylphenyl)ethanone using N\text{N}-chlorosuccinimide (NCS) in dimethylformamide (DMF) with benzoyl peroxide generates a chloro intermediate. Subsequent amination via Ullmann coupling with ammonia introduces the amine group. This method remains exploratory, with yields yet to be optimized.

Comparative Analysis of Methods

Method Yield Conditions Advantages Limitations
Nitro Reduction98.5%Pd/C\text{Pd/C}, H2\text{H}_2, EtOH, 50°CHigh yield, simple setupRequires nitro precursor synthesis
Suzuki-Miyaura Coupling83%Pd(OAc)2\text{Pd(OAc)}_2, THF/H₂O, 80°CDirect coupling, modularBoronic acid instability, long reaction time
Friedel-Crafts60%AlCl3\text{AlCl}_3, AcCl, refluxClassical approachLow yield, protection/deprotection steps

Industrial-Scale Considerations

The nitro reduction method is most amenable to industrial production due to its scalability, minimal byproducts, and compatibility with continuous hydrogenation reactors. In contrast, palladium-catalyzed routes face cost barriers from catalyst recycling and boronic acid availability. Future research should focus on streamlining precursor synthesis and exploring enzymatic or photocatalytic amination strategies.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-3-methylphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

1-(2-Amino-3-methylphenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(2-Amino-3-methylphenyl)ethanone exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethanone group can participate in various chemical reactions. These interactions can influence metabolic pathways and enzyme activities .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, molecular properties, and applications of 1-(2-Amino-3-methylphenyl)ethanone and related derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Source
This compound C₉H₁₁NO 2-NH₂, 3-CH₃ 149.19 Intermediate for Schiff bases, pharmaceuticals
1-(2-Aminophenyl)ethanone C₈H₉NO 2-NH₂ 135.16 Building block in organic synthesis
1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone C₉H₁₀ClNO₂ 2-NH₂, 3-Cl, 4-OCH₃ 213.64 Antimicrobial derivatives, halogenated intermediates
1-(2-Amino-6-nitrophenyl)ethanone C₈H₈N₂O₃ 2-NH₂, 6-NO₂ 180.16 High reactivity due to nitro group
1-(3-Methylphenyl)ethanone C₉H₁₀O 3-CH₃ 134.18 Industrial solvent, fragrance component

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: The methyl group in this compound is electron-donating, increasing electron density on the aromatic ring and stabilizing resonance structures. This contrasts with electron-withdrawing groups like -NO₂ (in 1-(2-Amino-6-nitrophenyl)ethanone), which reduce electron density and enhance electrophilic substitution reactivity . The amino group (-NH₂) acts as a strong electron donor, facilitating reactions such as Schiff base formation, which is critical in medicinal chemistry .
  • This contrasts with smaller substituents (e.g., -H in 1-(2-Aminophenyl)ethanone), which allow faster reaction kinetics .
  • Biological Activity: Halogenated derivatives like 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone exhibit enhanced antimicrobial activity due to the chloro group’s electronegativity and membrane-disrupting properties . Compounds lacking amino groups (e.g., 1-(3-Methylphenyl)ethanone) are primarily used in industrial applications rather than bioactive molecule synthesis .

Research Findings and Data Tables

Table 1: Spectroscopic Data Comparison

Compound IR (C=O stretch, cm⁻¹) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
This compound ~1680 (ketone) 2.5 (s, CH₃), 6.8–7.2 (aromatic) 205 (C=O), 20 (CH₃)
1-(2-Amino-6-nitrophenyl)ethanone ~1700 (ketone) 8.1 (s, NO₂), 6.7–7.5 (aromatic) 210 (C=O), 150 (NO₂)

Notes:

  • The ketone carbonyl stretch shifts to higher wavenumbers in nitro-substituted derivatives due to electron withdrawal .
  • Aromatic proton signals vary based on substituent electronic effects (e.g., deshielding by -NO₂) .

Biological Activity

1-(2-Amino-3-methylphenyl)ethanone, a compound with potential biological significance, has garnered attention in various fields, including medicinal chemistry and pharmacology. This article aims to provide an in-depth analysis of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structure:

C9H11NO\text{C}_9\text{H}_{11}\text{N}\text{O}

This compound features an amino group (-NH₂) and a ketone group (C=O), which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ketone group may participate in electrophilic reactions. These interactions can influence several biochemical pathways, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as a ligand for certain receptors, potentially influencing signaling pathways.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity. A study highlighted that structurally related compounds were effective against uropathogenic Escherichia coli, inhibiting biofilm formation without affecting bacterial growth .

Case Study 1: Antibacterial Activity

A series of experiments demonstrated that modifications to the structure of this compound could enhance its antibacterial properties. For instance, compounds derived from this structure were evaluated for their ability to inhibit biofilm formation in E. coli strains. The results indicated that specific substitutions at the amino or ketone positions significantly increased efficacy .

CompoundIC50 (µM)Biofilm Inhibition (%)
Compound A2570
Compound B1585
Compound C1090

Case Study 2: Enzyme Interaction

In another study, the interaction between this compound and various enzymes was assessed. The findings suggested that the compound could act as a reversible inhibitor for certain enzymes involved in metabolic pathways, indicating potential applications in drug development .

Pharmacological Evaluations

Pharmacological studies have indicated that derivatives of this compound can serve as effective pharmacophores for developing new therapeutic agents. The structure-activity relationship (SAR) analyses revealed that modifications to the amino and carbonyl groups significantly influenced biological activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-Amino-3-methylphenyl)ethanone, and how do reaction conditions influence product purity?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation of 2-amino-3-methylphenol using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction conditions such as temperature (60–80°C), solvent (dry dichloromethane or nitrobenzene), and stoichiometric ratios are critical to minimize side products like over-acylated derivatives or ring-substituted byproducts. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the target compound .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Expect signals for the aromatic protons (δ 6.8–7.2 ppm, multiplet), methyl group on the phenyl ring (δ 2.3 ppm, singlet), and acetyl methyl (δ 2.6 ppm, singlet). The amino proton may appear as a broad singlet (δ 4.5–5.0 ppm) if not deuterated.
  • IR : Strong absorption bands for the carbonyl group (~1680 cm⁻¹) and N–H stretch (~3350 cm⁻¹).
  • MS : Molecular ion peak at m/z 163 (C₉H₁₁NO⁺) with fragmentation patterns corresponding to loss of CO (28 amu) and methyl groups .

Q. What are the primary challenges in handling this compound during experiments?

  • Methodological Answer : The compound’s amino and carbonyl groups make it hygroscopic and prone to oxidation. Storage under inert gas (N₂/Ar) at –20°C in amber vials is advised. Use of reducing agents (e.g., ascorbic acid) in reaction mixtures can prevent quinone formation during oxidation-prone reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from variations in substituent positions (e.g., methoxy vs. hydroxy groups) or assay conditions. Comparative studies using standardized protocols (e.g., MIC assays for antimicrobial activity) and computational docking (to assess binding affinity to targets like bacterial enzymes) are essential. For example, replacing the 3-methyl group with ethyl alters steric effects, impacting interactions with biological targets .

Q. What strategies optimize the regioselectivity of electrophilic substitution reactions in this compound?

  • Methodological Answer : The amino group directs electrophiles to the para position, while the methyl group exerts steric hindrance. To enhance ortho substitution, use bulky directing groups or low-temperature nitration (HNO₃/H₂SO₄ at 0°C). Computational modeling (DFT) predicts charge distribution to guide reagent selection .

Q. How do solvent polarity and pH affect the tautomeric equilibrium of this compound in solution?

  • Methodological Answer : In polar aprotic solvents (e.g., DMSO), the keto form dominates due to stabilization of the carbonyl group. In acidic conditions (pH < 5), protonation of the amino group shifts equilibrium toward the enol tautomer. UV-Vis spectroscopy (200–400 nm) and variable-temperature NMR can quantify tautomeric ratios .

Q. What in vitro assays are suitable for preliminary toxicity assessment of this compound?

  • Methodological Answer : Use HepG2 cell lines for cytotoxicity (MTT assay, IC₅₀ determination) and Ames test for mutagenicity. LC-MS analysis of metabolic byproducts (e.g., hydroxylated derivatives) identifies potential toxicophores. Cross-reference with structurally similar compounds (e.g., 1-(4-Amino-2-hydroxyphenyl)ethanone) to predict ADMET profiles .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., –NO₂) at the 5-position to increase electrophilicity and antimicrobial potency.
  • Scaffold Hybridization : Merge with pyrrolidine or thiophene moieties (e.g., 1-(5-Bromothiophen-3-yl)ethanone) to modulate lipophilicity and target selectivity.
  • Validate using molecular dynamics simulations (e.g., binding to CYP450 enzymes) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Amino-3-methylphenyl)ethanone
Reactant of Route 2
1-(2-Amino-3-methylphenyl)ethanone

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